molecular formula C20H17FN2O2S B2420114 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 919017-97-3

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No. B2420114
M. Wt: 368.43
InChI Key: SZWLZSXCHWTRCF-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a fluorobenzyl group, a thiazol group, and a chromene group, all of which are common in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core structures (the thiazol and chromene rings), followed by the addition of the fluorobenzyl group. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzyl, thiazol, and chromene groups would likely have a significant impact on the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorobenzyl group might be susceptible to nucleophilic aromatic substitution reactions, while the thiazol and chromene rings might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. The presence of the fluorine atom, for example, might increase the compound’s polarity and affect its solubility in different solvents .

Scientific Research Applications

Chemosensors for Cyanide Anions

Research on coumarin benzothiazole derivatives, including compounds similar in structure to N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide, has demonstrated their utility as chemosensors for cyanide anions. These compounds can recognize cyanide anions through Michael addition reaction, exhibiting a color change and fluorescence quenching, which can be observed by the naked eye. This property makes them valuable tools in environmental monitoring and analytical chemistry for the detection of cyanide, a toxic anion in various industrial processes (Wang et al., 2015).

Antimicrobial Activity

Another area of application is in antimicrobial research, where derivatives of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide have been synthesized and evaluated for their antimicrobial activity. These compounds have been found to exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The synthesis under microwave irradiation has been explored as an environmentally friendly and efficient method for producing these compounds with enhanced antimicrobial properties (Raval, Naik, & Desai, 2012).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the structural motif of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide serves as a scaffold for the development of compounds with potential pharmacological applications. Research has focused on synthesizing derivatives with varied substituents to explore their biological activities, including anticancer, anti-inflammatory, and antinociceptive effects. These studies aim to identify novel therapeutic agents by modifying the core structure to enhance efficacy and selectivity for specific biological targets (Ghanei-Nasab et al., 2016).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it might pose risks such as skin and eye irritation, and inhalation or ingestion could be harmful .

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c21-16-7-5-13(6-8-16)9-17-11-22-20(26-17)23-19(24)15-10-14-3-1-2-4-18(14)25-12-15/h1-8,11,15H,9-10,12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLZSXCHWTRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chromane-3-carboxamide

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